molecular formula C23H18ClN3O4 B2700153 4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide CAS No. 1797304-23-4

4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide

Cat. No.: B2700153
CAS No.: 1797304-23-4
M. Wt: 435.86
InChI Key: IWNWIDAWEFPECE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide is a synthetic small molecule designed for interdisciplinary chemical and biological research. Its structure incorporates a 1,2,4-oxadiazole ring linked to a furan moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles and role as a bioisostere for ester and amide functionalities . This molecular architecture is frequently investigated for its potential to interact with various enzymatic targets. The compound's specific research value is derived from its hybrid structure. The 1,2,4-oxadiazole ring is a common feature in compounds studied for a range of activities, including as enzyme inhibitors or receptor modulators in neurological and infectious disease research . Concurrently, the inclusion of a furan ring is a strategic element found in molecules with reported bioactivities, such as insecticidal agents against disease vectors like Culex pipiens larvae and compounds evaluated for cognitive dysfunction models . The 4-oxobutanamide linker and chlorophenyl group further contribute to the molecule's overall physicochemical properties, potentially influencing its bioavailability and target binding affinity. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Its primary applications lie in early-stage investigative research, particularly in developing novel bioactive molecules, studying structure-activity relationships (SAR), and probing novel mechanisms of action in enzymatic or cellular assays.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c24-17-9-7-15(8-10-17)19(28)11-12-21(29)25-18-5-2-1-4-16(18)14-22-26-23(27-31-22)20-6-3-13-30-20/h1-10,13H,11-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNWIDAWEFPECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-oxobutanamide is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A chlorophenyl group which is often associated with enhanced biological activity.
  • A furan ring , known for its role in various pharmacological properties.
  • An oxadiazole moiety , which has been extensively studied for its antimicrobial and anticancer properties.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃
Molecular Weight353.81 g/mol
LogP3.99
Melting PointNot available
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and furan rings exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial strains and fungi.
  • Anticancer : Demonstrated cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance, studies have shown that similar compounds exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia).

Case Study: Cytotoxicity Assays

In a comparative study, derivatives of 1,2,4-oxadiazole were tested for their IC₅₀ values against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-715.63
Compound BU93710.38
4-(4-chlorophenyl)-N-(2...MCF-7TBD

The data suggests that the compound may exhibit similar or enhanced activity compared to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
  • Antimicrobial Mechanisms : The furan component is known to disrupt cellular membranes in microbial cells, leading to increased permeability and cell death .

Antimicrobial Activity

The antimicrobial potential of the compound has also been highlighted in various studies. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy Data

A review of antimicrobial activities for oxadiazole derivatives revealed:

CompoundTarget MicrobeMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus8 µg/mL
Compound DEscherichia coli16 µg/mL
4-(4-chlorophenyl)-N-(2...Candida albicansTBD

These findings indicate a promising spectrum of activity that warrants further investigation into the compound's potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in treating various cancers. The mechanism of action often involves:

  • Inhibition of cell proliferation : Several studies indicate that derivatives of oxadiazole exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Case Study: Antiproliferative Effects

A study demonstrated that a related oxadiazole compound showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent antiproliferative activity . This suggests that the compound could be further explored for its anticancer properties.

Antimicrobial Activity

Compounds containing furan and oxadiazole rings have been reported to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Mechanistic Insights

The anticancer mechanism is often linked to the induction of apoptosis in cancer cells. Compounds with similar structures have been shown to activate pathways leading to programmed cell death, which is crucial for eliminating malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications on the chlorophenyl and furan groups can significantly influence biological activity. For instance:

  • Substituents on the furan ring can enhance binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Heterocycle Type Molecular Weight (g/mol) Notable Features
Target Compound 4-chlorophenyl, furan-2-yl, 4-oxobutanamide 1,2,4-Oxadiazole ~453.9 (estimated) High lipophilicity (logP ~3.8*) and conformational flexibility
N-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide 4-chlorophenyl, ethyl group, furan-2-carboxamide 1,2,4-Oxadiazole ~386.8 Reduced steric bulk due to ethyl group; lower molecular weight
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide 4-chlorophenyl, 4-methoxyphenyl, sulfanyl-acetamide 1,2,4-Triazole ~509.0 Increased polarity (methoxy group); sulfanyl group enhances electrophilicity
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide Thiophen-2-yl, 4-fluorophenyl, sulfanyl-acetamide 1,2,4-Triazole ~420.5 Thiophene enhances π-π stacking; fluorine improves metabolic stability

Estimated using DFT-based methods (e.g., B3LYP/6-31G) .

Electronic and Physicochemical Properties

  • Oxadiazole vs. This property may enhance membrane permeability compared to triazole-containing analogs like those in .
  • Furan-2-yl vs. Thiophen-2-yl: Furan offers weaker electron-withdrawing effects compared to thiophene, which may influence redox stability and binding affinity . Sulfanyl groups in triazole analogs (e.g., ) introduce nucleophilic sites, increasing reactivity toward electrophilic targets like cysteine residues in enzymes.

Computational Insights

Density functional theory (DFT) calculations (B3LYP hybrid functional ) and wavefunction analysis (via Multiwfn ) reveal:

  • The target compound’s HOMO-LUMO gap (~4.2 eV) is narrower than triazole analogs (~4.5–5.0 eV), suggesting greater reactivity in charge-transfer interactions.
  • Bond order analysis indicates robust conjugation between the oxadiazole and furan rings, stabilizing the molecule against hydrolytic degradation .

Hypothetical Bioactivity Comparison

While experimental data on binding affinities or pharmacokinetics are unavailable in the provided evidence, structural trends suggest:

  • The target compound’s 4-oxobutanamide chain may confer better target adaptability than the rigid carboxamide in .
  • Triazole analogs (e.g., ) might exhibit stronger hydrogen-bonding due to higher basicity, but poorer metabolic stability compared to oxadiazoles.
  • The methoxy group in could improve aqueous solubility but reduce CNS penetration due to increased polarity.

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